Cas no 80910-06-1 (2-(Thiophen-2-ylmethoxy)methyloxirane)

2-(Thiophen-2-ylmethoxy)methyloxirane Chemical and Physical Properties
Names and Identifiers
-
- 2-[(THIEN-2-YLMETHOXY)METHYL]OXIRANE
- 2-[(Thiophen-2-ylmethoxy)methyl]-oxirane
- 2-?[(Thiophen-?2-?ylmethoxy)?methyl]?oxirane
- SCHEMBL21895767
- E87025
- AKOS000123006
- J-507621
- MFCD06655034
- EN300-09429
- 2-[(Thiophen-2-ylmethoxy)methyl]oxirane
- 2-{[(thiophen-2-yl)methoxy]methyl}oxirane
- AKOS017274181
- 80910-06-1
- Z90124428
- 2-((THIOPHEN-2-YLMETHOXY)METHYL)OXIRANE
- F8889-8264
- 2-(thiophen-2-ylmethoxymethyl)oxirane
- CS-0221551
- 2-(Thiophen-2-ylmethoxy)methyloxirane
-
- MDL: MFCD06655034
- Inchi: InChI=1S/C8H10O2S/c1-2-8(11-3-1)6-9-4-7-5-10-7/h1-3,7H,4-6H2
- InChI Key: HHAXOENJRXKJRX-UHFFFAOYSA-N
- SMILES: C1=CSC(=C1)COCC2CO2
Computed Properties
- Exact Mass: 170.04015073g/mol
- Monoisotopic Mass: 170.04015073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 50Ų
2-(Thiophen-2-ylmethoxy)methyloxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-09429-0.1g |
2-{[(thiophen-2-yl)methoxy]methyl}oxirane |
80910-06-1 | 95% | 0.1g |
$86.0 | 2023-10-28 | |
Enamine | EN300-09429-10.0g |
2-{[(thiophen-2-yl)methoxy]methyl}oxirane |
80910-06-1 | 95% | 10g |
$1409.0 | 2023-05-02 | |
Enamine | EN300-09429-1.0g |
2-{[(thiophen-2-yl)methoxy]methyl}oxirane |
80910-06-1 | 95% | 1g |
$328.0 | 2023-05-02 | |
abcr | AB317040-5 g |
2-[(Thien-2-ylmethoxy)methyl]oxirane; . |
80910-06-1 | 5 g |
€1,426.00 | 2023-07-19 | ||
Enamine | EN300-09429-0.05g |
2-{[(thiophen-2-yl)methoxy]methyl}oxirane |
80910-06-1 | 95% | 0.05g |
$56.0 | 2023-10-28 | |
Enamine | EN300-09429-0.25g |
2-{[(thiophen-2-yl)methoxy]methyl}oxirane |
80910-06-1 | 95% | 0.25g |
$121.0 | 2023-10-28 | |
Ambeed | A1010780-250mg |
2-((Thiophen-2-ylmethoxy)methyl)oxirane |
80910-06-1 | 95% | 250mg |
$62.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292221-100mg |
2-[(thiophen-2-ylmethoxy)methyl]oxirane |
80910-06-1 | 97% | 100mg |
¥354.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292221-1g |
2-[(thiophen-2-ylmethoxy)methyl]oxirane |
80910-06-1 | 97% | 1g |
¥1375.00 | 2024-07-28 | |
Ambeed | A1010780-100mg |
2-((Thiophen-2-ylmethoxy)methyl)oxirane |
80910-06-1 | 95% | 100mg |
$44.0 | 2025-02-21 |
2-(Thiophen-2-ylmethoxy)methyloxirane Related Literature
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Additional information on 2-(Thiophen-2-ylmethoxy)methyloxirane
2-(Thiophen-2-ylmethoxy)methyloxirane (CAS No. 80910-06-1): Properties, Applications, and Market Insights
2-(Thiophen-2-ylmethoxy)methyloxirane (CAS No. 80910-06-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This epoxide derivative, characterized by its thiophene and oxirane functional groups, exhibits unique chemical properties that make it valuable for various industrial applications. Researchers and manufacturers often search for terms like "2-(Thiophen-2-ylmethoxy)methyloxirane synthesis", "CAS 80910-06-1 applications", and "thiophene-epoxide derivatives" when exploring this compound's potential.
The molecular structure of 2-(Thiophen-2-ylmethoxy)methyloxirane combines the aromatic properties of thiophene with the reactivity of an oxirane ring, creating a versatile building block for organic synthesis. Recent studies highlight its importance in developing novel pharmaceutical intermediates, particularly in the creation of bioactive molecules with potential therapeutic effects. The compound's reactivity and selectivity make it particularly interesting for researchers working on drug discovery and medicinal chemistry projects.
In materials science, 2-(Thiophen-2-ylmethoxy)methyloxirane has shown promise in the development of advanced polymeric materials with unique electronic properties. The thiophene moiety contributes to the compound's potential use in conductive polymers, while the oxirane group allows for cross-linking and polymerization reactions. These characteristics align with current industry trends toward smart materials and functional coatings, making it a compound of interest for material scientists and engineers.
The synthesis of 2-(Thiophen-2-ylmethoxy)methyloxirane typically involves epoxidation reactions of appropriate precursors, with researchers constantly optimizing methods to improve yield and purity. Recent publications have explored green chemistry approaches to its production, reflecting the growing demand for sustainable chemical processes in the industry. Questions about "scaling up 2-(Thiophen-2-ylmethoxy)methyloxirane production" and "environmentally friendly synthesis methods" are increasingly common in scientific literature and patent applications.
From a commercial perspective, the market for 2-(Thiophen-2-ylmethoxy)methyloxirane has shown steady growth, particularly in regions with strong pharmaceutical and specialty chemicals sectors. Suppliers and distributors often highlight its high purity grades and custom synthesis capabilities to meet diverse research needs. The compound's price trends, supply chain dynamics, and regulatory status are frequent topics of discussion among industry professionals.
Analytical characterization of 2-(Thiophen-2-ylmethoxy)methyloxirane typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods are crucial for verifying the compound's structural integrity and purity, especially when used in sensitive applications like drug development. Recent advancements in analytical chemistry have improved the detection and quantification of this compound in complex matrices.
The stability and storage requirements of 2-(Thiophen-2-ylmethoxy)methyloxirane are important considerations for both researchers and manufacturers. Proper handling under inert atmosphere and storage at controlled temperatures can significantly extend the compound's shelf life. These practical aspects are frequently addressed in technical datasheets and material safety information provided by chemical suppliers.
Looking toward future applications, 2-(Thiophen-2-ylmethoxy)methyloxirane continues to attract interest for its potential in bioconjugation chemistry and targeted drug delivery systems. Its ability to serve as a versatile linker in molecular architectures makes it particularly valuable in these emerging fields. Researchers are actively investigating its structure-activity relationships to unlock new possibilities in medicinal chemistry and materials design.
In academic settings, 2-(Thiophen-2-ylmethoxy)methyloxirane serves as an excellent example for teaching advanced concepts in organic synthesis and heterocyclic chemistry. Its synthesis and reactions are often included in graduate-level coursework and research projects, helping students understand the practical aspects of molecular design and functional group transformations.
The patent landscape surrounding 2-(Thiophen-2-ylmethoxy)methyloxirane reflects its commercial importance, with numerous applications covering its synthetic methods, derivatives, and specific applications in various industries. Intellectual property considerations are particularly relevant for companies developing proprietary processes or novel applications for this compound.
Environmental and toxicological studies of 2-(Thiophen-2-ylmethoxy)methyloxirane continue to evolve, with researchers investigating its biodegradation pathways and ecotoxicological profile. These studies are essential for ensuring the safe handling and responsible use of the compound in industrial and research settings, addressing growing concerns about chemical safety and sustainability.
As analytical techniques advance, new applications for 2-(Thiophen-2-ylmethoxy)methyloxirane continue to emerge in fields like analytical chemistry and chemical sensing. Its unique structural features make it potentially useful as a chromatographic standard or reference material in specialized analytical methods.
The global research community's interest in 2-(Thiophen-2-ylmethoxy)methyloxirane is reflected in the growing number of scientific publications and conference presentations featuring this compound. Collaborative efforts between academic institutions and industrial laboratories are driving innovation in its applications and synthesis methods.
Quality control standards for 2-(Thiophen-2-ylmethoxy)methyloxirane have become increasingly stringent, particularly for pharmaceutical applications. Manufacturers focus on maintaining consistent batch-to-batch purity and minimizing impurity profiles to meet the exacting requirements of drug development processes.
In conclusion, 2-(Thiophen-2-ylmethoxy)methyloxirane (CAS No. 80910-06-1) represents a fascinating case study in the intersection of fundamental chemistry and applied research. Its unique properties and versatile applications ensure its continued relevance in scientific and industrial contexts, while ongoing research promises to uncover new possibilities for this intriguing compound.
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